1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
Description
The compound 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one features a unique structure combining an azetidine ring (a four-membered nitrogen-containing heterocycle) with a pyrimidin-2-ylamino substituent and a 3-(trifluoromethyl)phenyl ethanone moiety. The azetidine ring confers conformational rigidity, while the pyrimidine group may enhance hydrogen-bonding interactions, a common feature in kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-4-1-3-11(7-12)8-14(24)23-9-13(10-23)22-15-20-5-2-6-21-15/h1-7,13H,8-10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVVHGIBMJFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from basic building blocks like amidines and β-diketones.
Azetidine Ring Formation: This could involve cyclization reactions using appropriate precursors.
Coupling Reactions: The pyrimidine and azetidine moieties are then coupled with the trifluoromethyl-substituted phenyl group using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Azetidine or Related Heterocycles
1-(3-Aminoazetidin-1-yl)-2-(2,4-Difluorophenyl)Ethan-1-one (CAS: 2091564-62-2)
- Structure: Shares the azetidine-ethanone core but substitutes the trifluoromethylphenyl group with 2,4-difluorophenyl and lacks the pyrimidine moiety.
- ~3.5 for the target compound).
- Synthesis: Likely prepared via nucleophilic substitution between azetidine derivatives and fluorinated acetophenones, a method adaptable to the target compound .
1-(Pyrrolidin-1-yl)-2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]Ethan-1-one (CAS: 478048-18-9)
- Structure : Replaces azetidine with pyrrolidine (five-membered ring) and incorporates a benzodiazol group.
- The benzodiazol group introduces aromaticity and hydrogen-bond acceptors, differing from the pyrimidine’s planar geometry .
Chalcone and Enaminone Derivatives
(E)-1-(4-(4-Methylpiperazin-1-yl)Phenyl)-3-(3-(Trifluoromethyl)Phenyl)Prop-2-en-1-one
- Structure : Chalcone backbone (α,β-unsaturated ketone) with trifluoromethylphenyl and piperazine groups.
- Key Differences: The enone system enables Michael addition reactivity, absent in the target compound. Piperazine enhances solubility but reduces metabolic stability compared to azetidine .
3-(4-Chlorophenyl)-1-Phenylprop-2-en-1-one (3F)
- Structure : Simple chalcone with chloro and phenyl substituents.
Substituent Effects on Physicochemical Properties
| Compound | Molecular Formula | Substituents | Melting Point (°C) | Rf Value | ClogP* |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₅F₃N₄O | Azetidine, pyrimidine, CF₃ | Not reported | Not reported | ~3.5 |
| 1-(3-Aminoazetidin-1-yl)-2-(2,4-DFPh)Ethan-1-one | C₁₁H₁₂F₂N₂O | Azetidine, 2,4-difluorophenyl | Not reported | Not reported | ~2.1 |
| 3F (Chalcone) | C₁₅H₁₁ClO | Chlorophenyl, enone | 80–84 | 0.75 | ~3.8 |
| 2a (Piperazine-chalcone) | C₂₁H₂₀F₃N₃O | Piperazine, CF₃, enone | Not reported | Not reported | ~2.9 |
*ClogP estimated using fragment-based methods.
Biological Activity
The compound 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a novel small molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.31 g/mol. The structure features a pyrimidine ring, an azetidine moiety, and a trifluoromethylphenyl group, which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Tubulin Polymerization : Similar to other azetidinone derivatives, it may interfere with tubulin dynamics, thereby inhibiting mitosis and leading to cytotoxic effects on rapidly dividing cells .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Here are some key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Inhibition of tubulin polymerization |
| HCT-116 | 4.5 | Apoptosis induction via kinase inhibition |
| A549 | 6.0 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits significant cytotoxicity against breast (MCF-7) and colorectal (HCT-116) cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
- Case Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers such as caspase-3 activation. This suggests that the compound induces apoptosis through a mitochondrial pathway.
- HCT-116 Cell Line Analysis : In another study focusing on HCT-116 cells, the compound was shown to disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase. This effect was confirmed through flow cytometry analysis.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. However, detailed toxicological assessments are necessary to evaluate its safety profile before clinical application.
Q & A
How can synthesis conditions be optimized to improve yield and purity of the compound?
Methodological Answer:
Optimization requires systematic variation of reaction parameters:
- Temperature : Elevated temperatures (e.g., reflux in ethanol or DMSO) enhance reaction rates but must avoid degradation (critical for trifluoromethyl stability) .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres minimize side reactions .
- Catalysts : Palladium or copper catalysts may accelerate coupling reactions involving pyrimidine or azetidine moieties.
- Monitoring : Use HPLC to track intermediate formation and purity (≥95% target) .
- Workup : Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization improves purity .
What advanced analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify azetidine ring conformation and trifluoromethylphenyl integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 351.4 g/mol for related compounds) .
- Chromatography : HPLC with UV/Vis detection at 254 nm quantifies impurities; retention time matching validates identity .
- X-ray Crystallography : Resolves stereochemistry of the azetidine and pyrimidine substituents, critical for activity studies .
How to design pharmacological studies to evaluate dual CNS and anticancer potential?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, BRAF) due to pyrimidine’s ATP-binding affinity and azetidine’s conformational flexibility .
- In Vitro Assays :
- In Vivo Models : Xenograft studies in mice, monitoring tumor volume reduction and neurobehavioral endpoints .
How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Comparative Structural Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) using analogs from databases (e.g., PubChem) .
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to isolate compound-specific effects .
- Meta-Analysis : Apply QSAR models to correlate electronic (Hammett constants) or steric parameters with activity trends .
What mechanistic studies elucidate the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Kinetic Profiling : Monitor reaction rates under varying pH (4–10) to identify rate-determining steps .
- Isotopic Labeling : Use 18O-labeled carbonyl groups to trace acyl transfer pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states for azetidine ring opening .
How to assess environmental stability and ecotoxicological risks?
Methodological Answer:
- Degradation Studies : Expose to UV light (λ = 254 nm) or hydrolytic conditions (pH 2–12) to identify breakdown products via LC-MS .
- Ecotoxicology :
- Algae : Chronic toxicity tests (OECD 201) measure growth inhibition.
- Daphnia : Acute immobilization assays (48-hr EC50) .
- Bioaccumulation : LogP calculations (e.g., 3.1 for related compounds) predict lipid membrane partitioning .
What strategies identify and quantify synthetic impurities?
Methodological Answer:
- Forced Degradation : Stress under heat (60°C), light, and oxidation (H2O2) to generate impurities .
- LC-MS/MS : Hyphenated techniques with C18 columns (3.5 µm particle size) separate impurities; quantify against USP reference standards .
- NMR Spiking : Add known impurities (e.g., unreacted pyrimidine precursors) to confirm retention times .
How to prioritize structural analogs for SAR studies?
Methodological Answer:
- Substituent Libraries : Synthesize analogs with varied pyrimidine (e.g., 4-aminopyrimidine) or aryl (e.g., 4-fluorophenyl) groups .
- High-Throughput Screening : Test 100+ analogs in parallel kinase inhibition assays; cluster results via PCA .
- Free Energy Calculations : MM-PBSA analysis ranks binding affinities for lead prioritization .
How to optimize solubility and stability in in vitro assays?
Methodological Answer:
- Solubility Enhancers : Use DMSO stock solutions (<0.1% final concentration) or β-cyclodextrin inclusion complexes .
- pH Adjustment : Buffered media (pH 7.4) prevent azetidine ring hydrolysis .
- Stability Monitoring : UPLC at 0, 24, and 48 hrs detects degradation (e.g., carbonyl oxidation) .
What computational approaches predict target binding modes?
Methodological Answer:
- Molecular Docking : AutoDock Vina screens against kinase domains (PDB: 1M7P) using flexible ligand sampling .
- MD Simulations : GROMACS runs (100 ns) assess binding stability (RMSD < 2 Å) and hydrogen bond occupancy .
- Pharmacophore Mapping : Align with co-crystallized inhibitors (e.g., imatinib) to identify critical hydrophobic/ionic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
